4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl benzoate is a synthetic compound with potential applications in various fields of research and industry. It is characterized by the presence of a bromophenyl group and an imino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl benzoate typically involves the reaction of 4-bromobenzaldehyde with 4-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as column chromatography or distillation, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl benzoate undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl benzoate derivatives.
Scientific Research Applications
4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl benzoate can be compared with other similar compounds, such as:
4-[(E)-[(4-Fluorophenyl)imino]methyl]phenyl benzoate: Similar structure but with a fluorine atom instead of bromine.
4-[(E)-[(4-Iodophenyl)imino]methyl]phenyl benzoate: Similar structure but with an iodine atom instead of bromine.
4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl benzoate: Similar structure but with a chlorine atom instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different halogen atoms present.
Properties
Molecular Formula |
C20H14BrNO2 |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
[4-[(4-bromophenyl)iminomethyl]phenyl] benzoate |
InChI |
InChI=1S/C20H14BrNO2/c21-17-8-10-18(11-9-17)22-14-15-6-12-19(13-7-15)24-20(23)16-4-2-1-3-5-16/h1-14H |
InChI Key |
HJQCLMUFGOSNDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.